3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
3-(3-Chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a structurally complex heterocyclic compound featuring a fused benzoxadiazocin core. This bicyclic system incorporates a 12-membered ring with nitrogen and oxygen atoms, substituted with a 3-chlorophenyl group at position 3 and a methyl group at position 2. The chlorine substituent enhances lipophilicity and may influence bioactivity by modulating electronic interactions with biological targets .
Properties
IUPAC Name |
10-(3-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-17-10-14(13-7-2-3-8-15(13)22-17)19-16(21)20(17)12-6-4-5-11(18)9-12/h2-9,14H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOXHAYEZIEUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a member of the oxadiazocin family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₃H₁₂ClN₃O₂
- Molecular Weight: 265.71 g/mol
- CAS Number: 86346-81-8
Structural Characteristics
The oxadiazocin ring system provides a unique framework that may contribute to its biological activity. The presence of the chlorophenyl group is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazocin compounds exhibit varying degrees of antimicrobial activity. For instance, a related study on synthesized oxadiazole derivatives showed moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis . Although specific data on this compound is limited, the structural similarities suggest potential antimicrobial properties.
Antiviral Activity
The antiviral potential of oxadiazocin derivatives has been explored in various studies. For example, compounds with similar structural motifs have been tested against Tobacco Mosaic Virus (TMV) and demonstrated inhibition rates comparable to established antiviral agents . This suggests that this compound may also possess antiviral properties worthy of investigation.
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of this compound. Oxadiazole derivatives have shown promise as acetylcholinesterase inhibitors . The inhibition of this enzyme can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The specific activity of this compound in this context remains to be elucidated but warrants further research.
Study on Antimicrobial Properties
A study published in the Brazilian Journal of Pharmaceutical Sciences investigated a series of oxadiazole compounds for their antibacterial properties. The compounds exhibited varying levels of activity against different bacterial strains. The most active compounds demonstrated IC₅₀ values significantly lower than standard drugs . This highlights the potential for developing new antimicrobial agents based on the oxadiazocin scaffold.
Study on Antiviral Activity
In an investigation focused on antiviral activities against TMV, several synthesized compounds were tested for their efficacy. Compounds similar to this compound showed inhibition rates around 50% at specific concentrations . This indicates that further exploration into the antiviral capabilities of this compound could yield promising results.
Enzyme Inhibition Research
Research has also indicated that certain oxadiazolines can significantly inhibit urease activity. Compounds with similar structures have shown strong inhibitory effects with IC₅₀ values indicating high potency . Future studies should assess whether this compound exhibits similar enzyme inhibition characteristics.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Methoxy: The target compound’s 3-chlorophenyl group increases logP (3.8 vs.
- Methyl Substitution : Additional methyl groups (e.g., 8-CH₃ in the methoxy analogue) may sterically hinder target binding compared to the target compound .
- Core Heterocycle : The benzoxadiazocin core in the target compound offers greater conformational flexibility than the rigid triazolothiadiazine system in , which may influence pharmacokinetic profiles.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP (~3.8) is intermediate between the methoxy analogue (3.2) and the dichlorophenyl-containing triazolothiadiazine (4.5), suggesting balanced blood-brain barrier penetration .
- Solubility : Estimated aqueous solubility for the target is <10 µM, lower than the methoxy analogue (~50 µM) due to the chloro substituent’s hydrophobicity .
- Drug-Likeness: SwissADME analysis of the triazolothiadiazine derivative indicates compliance with Lipinski’s rules (MW <500, H-bond donors ≤5), a property likely shared by the target compound.
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, structural and substituent trends from analogues suggest:
The 3-chlorophenyl group enhances target affinity in hydrophobic binding pockets compared to methoxy or unsubstituted phenyl groups.
Synthetic scalability may be challenged by the benzoxadiazocin core’s complexity, requiring optimized purification steps .
Further studies are needed to validate predicted pharmacokinetic parameters and explore bioactivity against specific therapeutic targets (e.g., kinases, GPCRs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
